molecular formula C10H12FNO B13423665 Acetamide,N-ethyl-N-(4-fluorophenyl)-

Acetamide,N-ethyl-N-(4-fluorophenyl)-

Cat. No.: B13423665
M. Wt: 181.21 g/mol
InChI Key: BOLCCBVSSKOAKJ-UHFFFAOYSA-N
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Description

Acetamide, N-ethyl-N-(4-fluorophenyl)-: is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.206783 g/mol It is characterized by the presence of an acetamide group substituted with an ethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-ethyl-N-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-ethyl-N-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, N-ethyl-N-(4-fluorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-ethyl-N-(4-chlorophenyl)acetamide
  • N-ethyl-N-(4-bromophenyl)acetamide
  • N-ethyl-N-(4-methylphenyl)acetamide

Comparison: Acetamide, N-ethyl-N-(4-fluorophenyl)- is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-ethyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C10H12FNO/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3H2,1-2H3

InChI Key

BOLCCBVSSKOAKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)F)C(=O)C

Origin of Product

United States

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